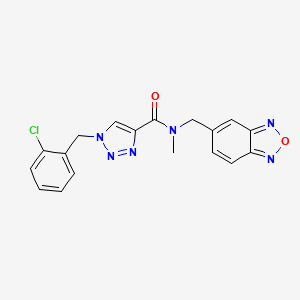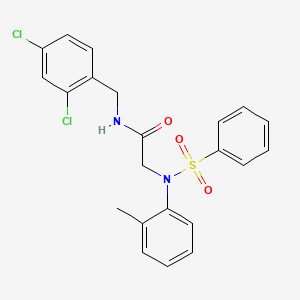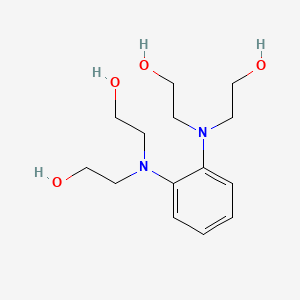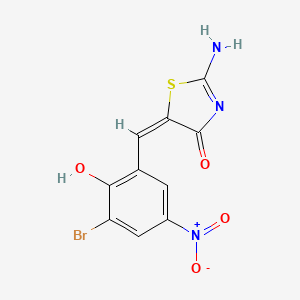![molecular formula C12H16ClNO2S B5121852 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide, also known as CPTP, is a chemical compound that has been extensively studied for its potential therapeutic uses. CPTP belongs to the class of compounds known as amides and has a molecular formula of C13H17ClNO2S.
Mécanisme D'action
The exact mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. Specifically, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is thought to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is also thought to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been shown to have several biochemical and physiological effects. In animal models of inflammatory diseases, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been shown to reduce inflammation and improve symptoms. 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of inflammation and tumor growth in various diseases. However, one limitation of using 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in lab experiments.
Orientations Futures
There are several future directions for research on 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide. One area of research is to further explore its potential as a therapeutic agent for inflammatory diseases and cancer. Another area of research is to investigate its potential as a neuroprotective agent for neurodegenerative diseases. Additionally, future research could focus on developing more efficient methods for synthesizing and purifying 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide, which could make it more accessible for lab experiments.
Méthodes De Synthèse
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-chlorothiophenol with 2-methoxyethylamine to form 4-chlorophenylthioethylamine. This intermediate is then reacted with 3-chloropropionyl chloride to form 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been extensively studied for its potential therapeutic uses. In particular, it has been shown to have anti-inflammatory and anti-tumor properties. 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been studied in vitro and in vivo for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to reduce inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c1-16-8-7-14-12(15)6-9-17-11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMPDJFZDRITBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2-methoxyethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5121774.png)

![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5121787.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5121789.png)
![methyl {[7-tert-butyl-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B5121796.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5121813.png)


![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)

![2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5121848.png)
![2-(2-{2-[2,4-bis(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5121859.png)
![[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B5121866.png)